4-(diethylsulfamoyl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
4-(diethylsulfamoyl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 4-hydroxy-2,5-dimethylfuran-3(2h)-one (hdmf), have been found to interact withUGT74AF3 enzymes . These enzymes specifically catalyze the glucosylation of HDMF, an important volatile compound in some plants .
Mode of Action
Based on the information available, it can be inferred that the compound may interact with its targets through a process similar to glucosylation, as seen with hdmf .
Biochemical Pathways
The glucosylation of hdmf by ugt74af3 enzymes is a key step in the biosynthesis and metabolism of hdmf in tea plants . This suggests that the compound could potentially affect similar biochemical pathways.
Result of Action
The glucosylation of hdmf by ugt74af3 enzymes results in the formation of hdmf glucoside, a native metabolite in tea plants . This suggests that the compound could potentially have similar effects.
Action Environment
It’s worth noting that the accumulation of hdmf glucoside was found to be consistent with the transcript levels of ugt74af3 in different tea cultivars , suggesting that genetic factors could potentially influence the compound’s action.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-5-23(6-2)29(25,26)15-9-7-14(8-10-15)17(24)20-19-22-21-18(28-19)16-11-12(3)27-13(16)4/h7-11H,5-6H2,1-4H3,(H,20,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDALOTWVRBWTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(OC(=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.